4-Nitroimidazole

Catalog No.
S576295
CAS No.
3034-38-6
M.F
C3H3N3O2
M. Wt
113.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroimidazole

CAS Number

3034-38-6

Product Name

4-Nitroimidazole

IUPAC Name

5-nitro-1H-imidazole

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)

InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)[N+](=O)[O-]

Synonyms

1H-5-Nitroimidazole; 4(5)-Nitroimidazole; 4-Nitro-1H-imidazole; 4-Nitroimidazole; 5-Nitro-1H-imidazole; 5-Nitroimidazole; NSC 50359

Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]

Antibacterial and Antiparasitic Activities

[1] Saadeh, H. A., et al. (2016). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Medicinal Chemistry Research, 25(11), 2240-2248. [2] Kumar, A., & Jain, S. K. (2012). Nitroimidazoles: A broad spectrum chemotherapeutic group. Pharmacology & Toxicology, 51(6), 345-354.

Origin and Significance:

4-Nitroimidazole itself doesn't have any known natural sources or biological activity. However, it serves as a crucial precursor for various nitroimidazole drugs []. These drugs are widely used in medicine to treat anaerobic bacterial and parasitic infections []. Metronidazole, a well-known example, is a 5-nitroimidazole derivative effective against various protozoa and anaerobic bacteria []. The development of nitroimidazole drugs has significantly impacted the treatment of infections like trichomoniasis, giardiasis, and amoebic dysentery [].


Molecular Structure Analysis

4-Nitroimidazole possesses a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a nitro group (NO2) attached at position 4. The presence of the aromatic ring and the nitro group contribute to the molecule's stability and unique chemical properties []. It's important to note that due to tautomerism, 4-nitroimidazole readily converts to its 5-nitroimidazole isomer, and both forms exhibit similar biological activity [].


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 4-nitroimidazole. A common approach involves nitration of imidazole with nitric acid or a mixture of nitric and sulfuric acids [].

Here's the balanced chemical equation for this reaction:

C3H4N2 + HNO3 -> C3H3N3O2 + H2O (Imidazole + Nitric Acid -> 4-Nitroimidazole + Water) []

Other Relevant Reactions:

4-Nitroimidazole can undergo various chemical modifications at the nitrogen atoms or the aromatic ring to create diverse nitroimidazole derivatives with specific biological activities [].

Physical and Chemical Properties

  • Melting Point: 240-242 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, dimethylformamide, and dimethylsulfoxide []
  • Stability: Stable under normal storage conditions []

Mechanism of Action (of Nitroimidazole Drugs)

The exact mechanism of action of nitroimidazole drugs is still under investigation, but it's believed to involve their ability to disrupt the DNA of anaerobic bacteria and parasites []. The nitro group of the molecule gets reduced by these organisms, leading to the formation of reactive intermediates that damage DNA and inhibit cell growth and replication.

LogP

-0.11 (LogP)

UNII

Y8U32AZ5O7

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (21.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100214-79-7
3034-38-6

Wikipedia

5-nitroimidazole

General Manufacturing Information

1H-Imidazole, 5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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